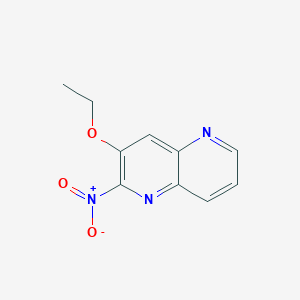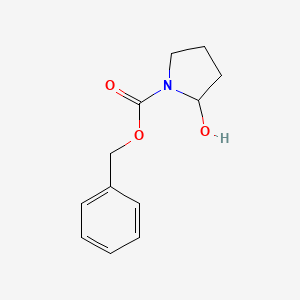![molecular formula C11H13N3O2 B11883844 Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 1260636-98-3](/img/structure/B11883844.png)
Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrrolo[2,3-b]pyridine moiety, makes it an interesting subject for research in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the amino and ester functional groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring. This is followed by functional group transformations to introduce the amino and ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: A core structure with similar biological activities.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential therapeutic applications.
Indole derivatives: Compounds with a similar ring structure and diverse biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
CAS 编号 |
1260636-98-3 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)9(12)8-6-14-10-7(8)4-3-5-13-10/h3-6,9H,2,12H2,1H3,(H,13,14) |
InChI 键 |
FOGSCAFNLYZDCM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CNC2=C1C=CC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one](/img/structure/B11883775.png)

![4-Chloro-5-isobutylthieno[2,3-d]pyrimidine](/img/structure/B11883793.png)

![1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine](/img/structure/B11883810.png)


![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11883833.png)


![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)

![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)
![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)
